molecular formula C12H22N2OSi B1397993 5-((Tert-butyldimethylsilyloxy)methyl)pyridin-2-amine CAS No. 322691-19-0

5-((Tert-butyldimethylsilyloxy)methyl)pyridin-2-amine

Cat. No.: B1397993
CAS No.: 322691-19-0
M. Wt: 238.4 g/mol
InChI Key: APPUPAGIHJFPQP-UHFFFAOYSA-N
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Description

5-((Tert-butyldimethylsilyloxy)methyl)pyridin-2-amine is a versatile and important intermediate compound in the field of organic chemistry. It is used in the synthesis of various bioactive molecules such as amino acids, peptides, and nucleotides. The compound is characterized by its pyridine ring substituted with a tert-butyldimethylsilyloxy group, which provides stability and reactivity in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((Tert-butyldimethylsilyloxy)methyl)pyridin-2-amine typically involves the protection of the hydroxyl group using tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or triethylamine. The reaction is carried out in an anhydrous solvent like dichloromethane at room temperature. The protected intermediate is then subjected to further reactions to introduce the pyridine ring and the amine group .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

5-((Tert-butyldimethylsilyloxy)methyl)pyridin-2-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to reduce the pyridine ring.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogens or other leaving groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Sodium hydride, potassium carbonate, dimethylformamide.

Major Products Formed

    Oxidation: Pyridine N-oxides.

    Reduction: Reduced pyridine derivatives.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

5-((Tert-butyldimethylsilyloxy)methyl)pyridin-2-amine is widely used in scientific research due to its versatility:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the synthesis of bioactive molecules that can interact with biological targets.

    Medicine: It is involved in the development of drugs and therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-((Tert-butyldimethylsilyloxy)methyl)pyridin-2-amine involves its ability to act as a protecting group for hydroxyl functionalities. The tert-butyldimethylsilyl group provides steric hindrance and stability, allowing selective reactions to occur at other functional groups. The compound can also participate in various chemical transformations due to the reactivity of the pyridine ring and the amine group .

Comparison with Similar Compounds

Similar Compounds

  • 4-((Tert-butyldimethylsilyloxy)methyl)aniline
  • 5-((Tert-butyldimethylsilyloxy)methyl)pyridine
  • 5-((Tert-butyldimethylsilyloxy)methyl)benzene

Uniqueness

5-((Tert-butyldimethylsilyloxy)methyl)pyridin-2-amine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct reactivity and stability. The presence of the tert-butyldimethylsilyl group provides protection and enhances the compound’s utility in various synthetic applications.

Properties

IUPAC Name

5-[[tert-butyl(dimethyl)silyl]oxymethyl]pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2OSi/c1-12(2,3)16(4,5)15-9-10-6-7-11(13)14-8-10/h6-8H,9H2,1-5H3,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APPUPAGIHJFPQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1=CN=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2OSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80732392
Record name 5-({[tert-Butyl(dimethyl)silyl]oxy}methyl)pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80732392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

322691-19-0
Record name 5-({[tert-Butyl(dimethyl)silyl]oxy}methyl)pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80732392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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